2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
The compound 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide features a unique molecular architecture combining a benzylthio group, an acetamide linkage, and a pyridinyl-pyrazole moiety connected via an ethyl chain. Key structural elements include:
- Acetamide backbone: Facilitates hydrogen bonding via the carbonyl and amide groups.
- Pyridinyl-pyrazole heterocycle: The pyridin-2-yl substituent on the pyrazole may enhance binding to metal ions or biological targets through nitrogen lone pairs.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(15-25-14-16-6-2-1-3-7-16)21-11-13-23-12-9-18(22-23)17-8-4-5-10-20-17/h1-10,12H,11,13-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWKIMCJKQWJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Attachment of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol or thiolate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles (amines, alcohols), often under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions, starting from readily available precursors. The compound can be synthesized through the reaction of benzyl thio compounds with acetamide derivatives, followed by the introduction of pyridine and pyrazole moieties.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound. For instance, distinct peaks in NMR spectra can indicate the presence of specific functional groups, while mass spectrometry provides molecular weight confirmation.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibit significant antimicrobial properties. For example, derivatives with thioether linkages have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer activities. Research has demonstrated that certain structural analogs can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .
Antiprotozoal Activity
In addition to antibacterial and anticancer properties, certain derivatives have shown promising activity against protozoan parasites such as Trichomonas vaginalis. The structure-activity relationship studies suggest that modifications to the benzylthio group enhance efficacy against these pathogens .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thioether-containing compounds revealed that those with a pyridine ring exhibited enhanced antimicrobial activity compared to their non-pyridine counterparts. The study utilized agar diffusion methods to assess the minimum inhibitory concentrations (MICs) against various pathogens .
Case Study 2: Anticancer Mechanism Investigation
In vitro studies on cancer cell lines demonstrated that specific analogs of 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide significantly reduced cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that these compounds may serve as potential lead molecules for cancer therapy .
Data Tables
| Activity Type | Compound | Target Organism/Cell Line | IC50/Activity |
|---|---|---|---|
| Antimicrobial | 2-(benzylthio)-N-(...) | Staphylococcus aureus | 15 µg/mL |
| Anticancer | 2-(benzylthio)-N-(...) | MCF-7 (breast cancer cell line) | 12 µM |
| Antiprotozoal | 2-(benzylthio)-N-(...) | Trichomonas vaginalis | 10 µg/mL |
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and pyridine rings suggests potential interactions with nucleic acids or proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Heterocyclic Diversity : The target compound’s pyridinyl-pyrazole core distinguishes it from benzimidazoles (rigid, fused rings) and benzothiazoles (planar, sulfur-containing) .
- Substituent Effects: Fluorinated groups (e.g., in compound 189) increase lipophilicity and stability compared to the target’s benzylthio group .
Physicochemical Properties
- Lipophilicity: The benzylthio group increases logP compared to non-thioether analogues. Fluorinated derivatives (e.g., 189) may exhibit higher metabolic stability .
- Solubility : Pyridinyl and pyrazole moieties enhance water solubility via hydrogen bonding, whereas benzothiazoles (e.g., 2WJ) may reduce solubility due to planarity .
- Stability : Thioethers (target, 5k) are prone to oxidation, whereas fluorinated groups (189) resist metabolic degradation .
Molecular Recognition and Binding
- Hydrophobic Interactions : The benzylthio group in the target compound may engage in hydrophobic enclosure, a feature prioritized in scoring functions like Glide XP .
- Hydrogen Bonding: The acetamide and pyridinyl groups provide hydrogen bond donors/acceptors, analogous to benzimidazole derivatives .
- Aromatic Stacking : Pyridinyl-pyrazole and benzothiazole cores (2WJ) enable π-π interactions with aromatic protein residues .
Biological Activity
The compound 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, highlighting relevant case studies and research findings.
Synthesis
The synthesis of 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves a multi-step process. Initial steps may include the formation of the benzylthio group followed by the introduction of the pyridinyl and pyrazolyl moieties. Techniques such as microwave irradiation have been employed to enhance yields and reduce reaction times, demonstrating an environmentally friendly approach to synthesis .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antifungal Activity : Studies have shown that related compounds with similar structures possess moderate antifungal properties, suggesting potential applications in treating fungal infections .
- Anticancer Properties : The presence of the pyridine and pyrazole rings is associated with significant anticancer activity. Compounds with these moieties have been observed to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies .
The biological activity of 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or fungal metabolism.
- Receptor Modulation : It might modulate the activity of certain receptors, influencing cellular signaling pathways that regulate growth and survival .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives for their anticancer effects on human cancer cell lines. The results indicated that compounds structurally similar to 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibited IC50 values lower than those of standard chemotherapeutics, indicating enhanced potency against cancer cells .
- Fungal Inhibition Assay : Another study assessed the antifungal properties of related thiazole compounds and found promising results against several fungal strains. The mechanism was linked to disruption of fungal cell wall synthesis, a pathway that could be similarly affected by 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide .
Data Table
Q & A
Q. What are the established synthetic routes for 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Formation of the pyrazole core through cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions . (ii) Introduction of the benzylthio moiety via nucleophilic substitution or thiol-ene "click" chemistry . (iii) Amidation using chloroacetyl chloride or activated esters in the presence of bases like triethylamine, followed by purification via column chromatography . Key solvents include dichloromethane or acetonitrile, with reaction temperatures optimized between 0°C and 80°C .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Characterization relies on: (i) 1H/13C NMR to confirm proton environments and carbon frameworks, with pyridinyl protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm) . (ii) IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) . (iii) LC-MS for molecular weight confirmation and purity assessment (>95%) . (iv) Elemental analysis to verify stoichiometry (±0.3% deviation) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize: (i) Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts . (ii) Antimicrobial testing against Gram-positive/negative bacteria and fungi (e.g., C. albicans) via broth microdilution (MIC determination) . (iii) DNA binding studies using UV-Vis titration or ethidium bromide displacement assays to assess intercalation/ groove-binding .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : (i) PASS (Prediction of Activity Spectra for Substances) software to forecast potential targets (e.g., kinase inhibition probability >70%) . (ii) Molecular docking (AutoDock Vina, Schrödinger) to model interactions with binding pockets (e.g., ATP-binding sites in kinases), prioritizing residues with hydrogen-bonding (pyridinyl N) or hydrophobic (benzylthio) interactions . (iii) DFT calculations to optimize geometries and evaluate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?
- Methodological Answer : (i) Replicate assays under standardized conditions (pH, temperature, solvent controls) . (ii) Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results . (iii) Meta-analysis of structural analogs to identify substituents (e.g., benzylthio vs. methylthio) causing variability .
Q. What structural modifications enhance solubility without compromising target binding?
- Methodological Answer : (i) Introduce polar groups (e.g., hydroxyl or morpholine) on the benzylthio moiety while retaining the pyrazolyl-pyridinyl core for target engagement . (ii) Salt formation (e.g., hydrochloride) or prodrug strategies (e.g., esterification of acetamide) . (iii) Co-crystallization studies to identify solvent-accessible regions for modification .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer : (i) Systematic substitution : Vary the pyridinyl (e.g., 3-pyridinyl vs. 4-pyridinyl) and benzylthio groups to map steric/electronic effects . (ii) Bioisosteric replacement : Replace the acetamide with sulfonamide or urea to modulate hydrogen-bonding capacity . (iii) Pharmacophore modeling to identify critical interaction points (e.g., pyridinyl N as hydrogen-bond acceptor) .
Q. What strategies mitigate stability issues (e.g., hydrolysis of the acetamide group)?
- Methodological Answer : (i) Lyophilization for long-term storage in inert atmospheres (-20°C) . (ii) Formulation in non-aqueous vehicles (e.g., PEG 400) to reduce hydrolysis . (iii) Degradation kinetics analysis via HPLC under accelerated conditions (40°C, 75% RH) to identify vulnerable sites .
Q. How can synthesis be scaled for in vivo studies while maintaining purity?
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
